molecular formula C20H14F3N3S B1678873 NIH-12848

NIH-12848

Cat. No.: B1678873
M. Wt: 385.4 g/mol
InChI Key: QBDAEJRHUCSSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NIH-12848 is a quinazolinamine-based compound known for its role as a highly selective, non-ATP-competitive, and reversible inhibitor of phosphatidylinositol-5-phosphate-4-kinase gamma. This enzyme is involved in various cellular processes, including the regulation of phosphatidylinositol-5-phosphate levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

NIH-12848 is synthesized through a multi-step process involving the formation of the quinazolinamine core structure.

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and solvent choice. The final product is often purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

NIH-12848 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinamine derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • PI4KIIIβ Inhibitor, BF738735
  • KIFC1 Inhibitor, AZ82
  • Pyruvate Dehydrogenase Kinase Inhibitor, AZD7545

Uniqueness

NIH-12848 is unique due to its high selectivity for phosphatidylinositol-5-phosphate-4-kinase gamma and its non-ATP-competitive binding mode. Unlike other inhibitors that target the ATP-binding site, this compound binds allosterically, reducing the likelihood of off-target effects and enhancing its specificity .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3S/c21-20(22,23)16-9-3-1-7-14(16)19-25-17-10-4-2-8-15(17)18(26-19)24-12-13-6-5-11-27-13/h1-11H,12H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDAEJRHUCSSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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